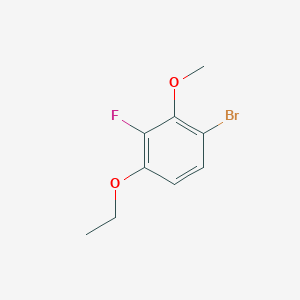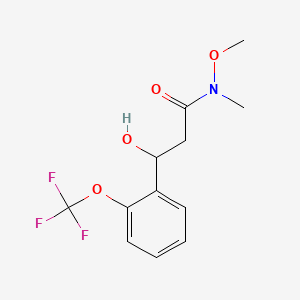
(4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13FOS and a molecular weight of 200.27 g/mol . This compound is characterized by the presence of an ethoxy group, a fluoro group, a methyl group, and a sulfane group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 4-ethoxy-5-fluoro-2-methylphenol with a suitable methylating agent in the presence of a sulfur source. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethyl sulfoxide or acetonitrile . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Analyse Des Réactions Chimiques
(4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane group to a thiol or a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
(4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, resulting in changes in cellular processes such as signal transduction, metabolism, and gene expression .
Comparaison Avec Des Composés Similaires
(4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane can be compared with other similar compounds, such as:
This compound: This compound has similar structural features but may differ in its reactivity and applications.
(4-Ethoxy-5-fluoro-2-(methoxymethyl)phenyl)(methyl)sulfane: This compound has an additional methoxymethyl group, which can influence its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H13FOS |
|---|---|
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
1-ethoxy-2-fluoro-5-methyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C10H13FOS/c1-4-12-9-5-7(2)10(13-3)6-8(9)11/h5-6H,4H2,1-3H3 |
Clé InChI |
JPFPJZOZEXRHRK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C)SC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)
![5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B14757829.png)
![2-(4-ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B14757835.png)



![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)


![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)

![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)


